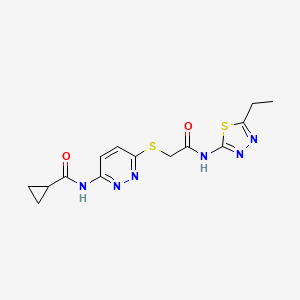

N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[6-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2S2/c1-2-11-18-20-14(24-11)16-10(21)7-23-12-6-5-9(17-19-12)15-13(22)8-3-4-8/h5-6,8H,2-4,7H2,1H3,(H,15,17,22)(H,16,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPKQWJXBFRUEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C15H14N6O2S3, with a molecular weight of 402.48 g/mol. The presence of a thiadiazole ring system and a pyridazine moiety are notable features that may enhance its pharmacological properties.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the thiadiazole ring.

- Coupling with pyridazine derivatives.

- Introduction of the cyclopropanecarboxamide moiety.

These steps ensure the incorporation of key functional groups that are essential for biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and pyridazine structures. For instance, in a study evaluating various derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), specific compounds exhibited significant cytotoxicity. The most active derivative showed an IC50 value of 0.034 ± 0.008 mmol/L against A549 cells, indicating potent anticancer properties .

Table 1: IC50 Values of Selected Compounds Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (mmol/L) |

|---|---|---|

| Compound 4y | MCF-7 | 0.084 ± 0.020 |

| Compound 4y | A549 | 0.034 ± 0.008 |

| Cisplatin | MCF-7 | Reference |

| Cisplatin | A549 | Reference |

The mechanism underlying the anticancer activity of this compound may involve:

- Inhibition of Aromatase : Certain derivatives have shown aromatase inhibitory activity, which is crucial in estrogen-dependent cancers .

- Targeting Kinases : Thiadiazole derivatives have been reported to inhibit various kinases involved in cancer progression .

Case Studies

A notable case study involved the evaluation of several thiadiazole derivatives for their anticancer properties where this compound was included among the tested compounds. The results indicated a promising profile for this compound in inhibiting tumor growth in vitro.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Substituent Diversity : The target compound uniquely integrates a pyridazine ring and cyclopropane group, distinguishing it from analogues with simpler aryl or alkyl chains (e.g., benzamide or trichloroethyl groups in ).

- Synthetic Complexity : The thioether linkage between pyridazine and thiadiazole requires multi-step synthesis, contrasting with direct thiolation or cyclization methods used for simpler derivatives .

Spectroscopic and Analytical Data

NMR Spectral Comparisons

Table 3: Key NMR Shifts (δ, ppm) for Thiadiazole Derivatives

Insights :

- Region-Specific Shifts : The target compound’s NMR profile would show distinct shifts in regions A (39–44 ppm) and B (29–36 ppm) due to the cyclopropane and pyridazine moieties, unlike phenyl or piperidinyl analogues .

- NH Protons : Amide NH signals in the target compound (~10 ppm) align with trichloroethyl derivatives , suggesting similar electronic environments.

Q & A

Q. What are the recommended synthetic routes for N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide?

The synthesis typically involves multi-step protocols, including:

- Thiadiazole core formation : Reacting isothiocyanates with hydrazine derivatives in ethanol under reflux, followed by cyclization in concentrated sulfuric acid (yields >95%) .

- Thioether linkage : Coupling the thiadiazole intermediate with pyridazine derivatives via thiol-alkylation, using DMF as a solvent and iodine/triethylamine as catalysts .

- Final functionalization : Introducing the cyclopropanecarboxamide group through amidation under inert conditions. Key considerations : Monitor reaction progress via TLC (chloroform:acetone, 3:1) and purify intermediates via recrystallization (e.g., acetic acid for thiadiazoles) .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural validation requires:

- Spectroscopy :

- 1H/13C NMR : Identify proton environments (e.g., δ ~10 ppm for NH groups) and carbon shifts for thiadiazole (C=S at ~165 ppm) .

- IR : Confirm carbonyl (C=O at ~1670 cm⁻¹) and thioamide (C-S at ~1122 cm⁻¹) stretches .

- X-ray crystallography : Resolve bond lengths (e.g., C-N in thiadiazole: ~1.32 Å) and dihedral angles to verify stereoelectronic effects .

Q. What preliminary biological screening assays are suitable for this compound?

Initial activity studies should focus on:

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains, referencing thiadiazole derivatives with known activity (e.g., IC₅₀ < 10 µM) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing with structurally similar pyridazine-thiadiazole hybrids . Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Advanced Research Questions

Q. How can reaction mechanisms for thiadiazole cyclization be elucidated?

Mechanistic insights require:

- Intermediate trapping : Isolate intermediates (e.g., N-substituted thioamides) during sulfuric acid-mediated cyclization .

- Kinetic studies : Monitor reaction rates under varying temperatures (25–80°C) to identify rate-determining steps .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles for ring closure and sulfur elimination .

Q. What strategies resolve contradictions in biological activity data across studies?

Address discrepancies via:

- Assay standardization : Control pH (e.g., antimicrobial activity varies at pH 5–8) and solvent effects (DMSO vs. aqueous buffers) .

- Structural analogs : Compare activity of derivatives (e.g., ethyl vs. methyl substituents on thiadiazole) to identify pharmacophore requirements .

- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for cytotoxicity) to assess statistical significance .

Q. How can synthetic yields be optimized for scale-up?

Improve efficiency through:

- Solvent optimization : Replace ethanol with acetonitrile for faster reaction kinetics (reflux time reduced from 24h to 1–3 min) .

- Catalyst screening : Test alternatives to iodine (e.g., CuI or TEMPO) to reduce byproducts .

- Workflow automation : Use continuous-flow reactors for precise temperature control during cyclization .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Peaks/Ranges | Reference |

|---|---|---|

| 1H NMR | δ 10.2–10.7 ppm (NH), δ 7.5–8.0 ppm (pyridazine) | |

| 13C NMR | ~165 ppm (C=S), ~170 ppm (C=O) | |

| IR | 1670 cm⁻¹ (C=O), 1122 cm⁻¹ (C-S) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.